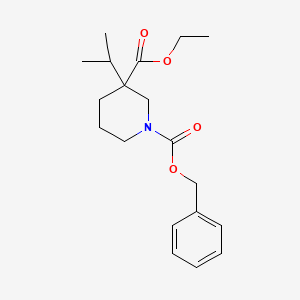

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate

描述

属性

IUPAC Name |

1-O-benzyl 3-O-ethyl 3-propan-2-ylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-4-23-17(21)19(15(2)3)11-8-12-20(14-19)18(22)24-13-16-9-6-5-7-10-16/h5-7,9-10,15H,4,8,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBWIULVRFZVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801129780 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 3-ethyl 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363166-26-0 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 3-ethyl 1-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 3-ethyl 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stock Solution Preparation Table (Example)

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 2.9992 | 0.5998 | 0.2999 |

| 5 mg | 14.9961 | 2.9992 | 1.4996 |

| 10 mg | 29.9922 | 5.9984 | 2.9992 |

This table facilitates precise preparation of stock solutions at various molarities for experimental uses.

Analytical and Process Considerations

While direct process development literature on this compound is limited, insights from related organic process research indicate critical factors in preparation:

- Purity and Impurity Control: Ensuring minimal genotoxic impurities and byproducts is essential, as highlighted in process development studies for similar compounds.

- Reaction Conditions: Mild temperatures and controlled addition of reagents reduce side reactions and improve yield.

- Catalysis and Reagents: Use of catalytic systems and selective reagents can enhance regio- and stereoselectivity in alkylation steps.

- Scalability: Process optimization for scale-up involves solvent selection, reaction time, and purification techniques to maintain product quality.

Summary Table of Preparation Method Attributes

| Preparation Step | Typical Reagents/Conditions | Key Considerations |

|---|---|---|

| Nitrogen Protection | Benzyl chloroformate, base (e.g., NaHCO3) | Complete protection, avoid overreaction |

| C-3 Isopropyl Substitution | Directed lithiation or alkylation agents | Regioselectivity, stereochemistry control |

| Esterification | Ethanol, acid catalyst (e.g., H2SO4) | Reaction completeness, ester purity |

| Stock Solution Preparation | DMSO, PEG300, Tween 80, water | Solubility, clarity, solvent compatibility |

| Purification | Chromatography (e.g., flash, HPLC) | Removal of impurities, yield optimization |

化学反应分析

Types of Reactions

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Nucleophiles like amines or alcohols

Major Products Formed

Oxidation: Carboxylic acids or ketones

Reduction: Alcohols or amines

Substitution: Various substituted esters or amides

科学研究应用

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

相似化合物的比较

Protecting Group Variants

- Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate (CAS: 1363166-24-8): Replaces the Cbz group with a tert-butoxycarbonyl (Boc) group. Boc is acid-labile, enabling selective deprotection under mild acidic conditions, whereas Cbz requires hydrogenolysis or stronger acidic/base conditions. The Boc variant has a lower molecular weight (299.41 g/mol vs. ~333.43 g/mol for the Cbz analog) due to the smaller Boc group .

Ester Group Variants

- Mthis compound (SY018693): Substitutes the ethyl ester with a methyl group.

Substituent Variants

- Ethyl 1-Cbz-3-allylpiperidine-3-carboxylate (SY018699) :

Replaces the isopropyl group with an allyl moiety. The allyl substituent introduces greater reactivity (e.g., via olefin metathesis or oxidation) but reduces steric bulk compared to isopropyl, impacting substrate binding in catalytic applications .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Key Substituent |

|---|---|---|---|---|---|

| This compound | 1363166-26-0 | C₁₉H₂₇NO₄ | ~333.43 | Cbz | Isopropyl (C3) |

| Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate | 1363166-24-8 | C₁₆H₂₉NO₄ | 299.41 | Boc | Isopropyl (C3) |

| Mthis compound | SY018693 | C₁₈H₂₅NO₄ | ~319.40 | Cbz | Isopropyl (C3) |

| Ethyl 1-Cbz-3-allylpiperidine-3-carboxylate | SY018699 | C₁₉H₂₅NO₄ | ~331.41 | Cbz | Allyl (C3) |

Reactivity and Application Differences

- Cbz vs. Boc : The Cbz group’s benzyl component enhances UV detectability in chromatography but complicates deprotection in hydrogen-sensitive reactions. Boc derivatives are preferred in acid-tolerant synthetic pathways .

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, making them more stable in prolonged reactions but less reactive in nucleophilic acyl substitution .

- Isopropyl vs. Allyl : The isopropyl group’s steric hindrance can slow ring-functionalization reactions but improves selectivity in asymmetric catalysis. Allyl groups offer versatile post-functionalization options .

生物活性

Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is modified with a carbobenzyloxy (Cbz) group and an isopropyl substituent. This structural configuration is significant for its biological activity, particularly in enzyme inhibition and receptor modulation.

The compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been documented to inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in immune signaling pathways .

- Receptor Modulation : The piperidine moiety is known to interact with various receptors, potentially affecting neurotransmitter systems and contributing to its pharmacological effects.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have highlighted the biological implications of compounds related to this compound:

- Inhibition of Immune Responses : A study demonstrated that Btk inhibitors could effectively modulate immune responses in autoimmune diseases. This suggests that similar compounds may have therapeutic potential in treating conditions like rheumatoid arthritis and lupus .

- Antimicrobial Properties : Research on iminosugar alkaloids indicates that compounds with similar structures can inhibit glycosidases, which are essential for the metabolism of carbohydrates in pathogens. This property could be leveraged for developing new antimicrobial therapies .

- Neuropharmacological Effects : The interaction of piperidine derivatives with neurotransmitter systems has been documented, suggesting potential applications in neurodegenerative diseases or psychiatric disorders .

常见问题

Basic: What safety protocols should be followed when handling Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Gloves must be removed using proper techniques to avoid contamination .

- Ventilation: Ensure fume hoods are used during synthesis or handling to minimize inhalation risks. Avoid exposure to vapors, especially in poorly ventilated areas .

- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid environmental release .

- Storage: Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C, away from ignition sources .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

- Key Steps:

- Purification: Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Advanced: How can reaction conditions be optimized to reduce by-product formation during synthesis?

Answer:

- Temperature Control: Maintain temperatures below 80°C to prevent thermal degradation of intermediates. For example, a study on similar esters showed 10% by-product reduction at 60°C vs. 80°C .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during Cbz protection.

- Real-Time Monitoring: Use inline FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .

- By-Product Analysis: Characterize impurities via LC-MS (e.g., m/z +23 adducts) and optimize quenching steps to neutralize reactive intermediates .

Advanced: What analytical techniques resolve stereochemical ambiguities in this compound?

Answer:

- X-Ray Crystallography: Use SHELXL for refinement of crystal structures. For example, a related piperidine derivative was resolved with a final R-factor of 0.039 using Mo-Kα radiation .

- Chiral HPLC: Employ a Chiralpak IA-3 column (hexane/isopropanol, 90:10) to separate enantiomers. Retention times can differentiate diastereomers .

- Computational Modeling: Compare experimental NMR shifts (e.g., H and C) with DFT-calculated values (B3LYP/6-31G* basis set) to confirm configuration .

Advanced: How should discrepancies in spectroscopic data (e.g., NMR, LC-MS) be addressed during characterization?

Answer:

- Batch Comparison: Analyze multiple synthesis batches via H NMR (400 MHz, CDCl₃) to identify consistent vs. variable peaks (e.g., residual solvent vs. rotamers) .

- High-Resolution Mass Spectrometry (HRMS): Use Q-Exactive Orbitrap (ESI+) to confirm molecular ion ([M+H]⁺, calculated 362.1964) and rule out adducts .

- Dynamic NMR: Heat samples to 50°C in DMSO-d₆ to coalesce split peaks caused by slow conformational exchange .

Basic: What purification methods are critical post-synthesis?

Answer:

- Liquid-Liquid Extraction: Partition the crude product between dichloromethane and water (pH 2–3) to remove acidic/by-product impurities .

- Column Chromatography: Use silica gel (230–400 mesh) with a hexane/ethyl acetate gradient (4:1 to 1:1). Monitor fractions via TLC .

- Recrystallization: Dissolve in warm ethanol and cool to −20°C to obtain crystalline product (yield: 65–75%) .

Advanced: How can SHELX software improve structural analysis of this compound?

Answer:

- Data Collection: Collect high-resolution diffraction data (e.g., Cu-Kα, λ = 1.54178 Å) and index reflections using SHELXD .

- Refinement: Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) to model disorder in the isopropyl group .

- Validation: Use PLATON to check for missed symmetry (e.g., twinning) and CCDC deposition (e.g., CIF file) for peer validation .

Advanced: What strategies validate the stability of this compound under varying conditions?

Answer:

- Forced Degradation Studies:

- Long-Term Stability: Store aliquots at −80°C, 4°C, and 25°C for 6 months. Assess purity degradation monthly using UPLC-PDA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。